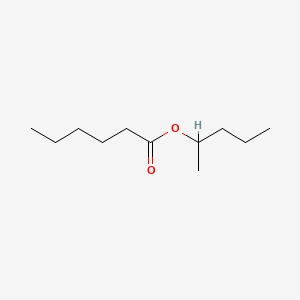
2-Pentyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyl hexanoate, also known as pentyl hexanoate, is an ester formed from hexanoic acid and pentanol. Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to an alkyl or aryl group. This compound is known for its pleasant fruity odor, making it a common ingredient in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentyl hexanoate is typically synthesized through an esterification reaction, where hexanoic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the ester. Additionally, the use of immobilized lipases as biocatalysts in solvent-free systems has been explored to produce esters like this compound under milder conditions, offering environmental and economic benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Pentyl hexanoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Hexanoic acid and pentanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
2-Pentyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the fragrance and flavor industry to impart fruity scents and tastes to products
Mechanism of Action
The mechanism of action of 2-pentyl hexanoate primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity odor. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Ethyl hexanoate: Another ester with a fruity odor, commonly used in flavorings.
Butyl butanoate: Known for its pineapple-like scent, used in perfumes and flavorings.
Uniqueness of 2-Pentyl Hexanoate: this compound stands out due to its specific combination of hexanoic acid and pentanol, which imparts a unique fruity odor that is distinct from other esters. Its applications in both the fragrance and flavor industries highlight its versatility and importance .
Properties
CAS No. |
88164-61-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
pentan-2-yl hexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-9-11(12)13-10(3)8-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
LDSKHRQOZJYTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
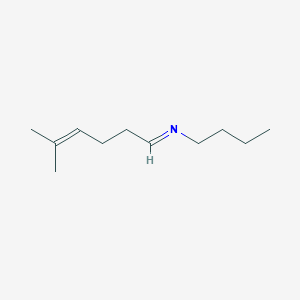
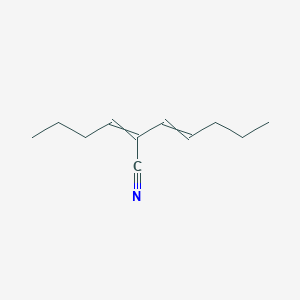
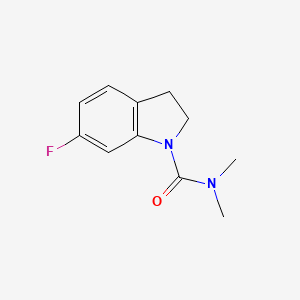
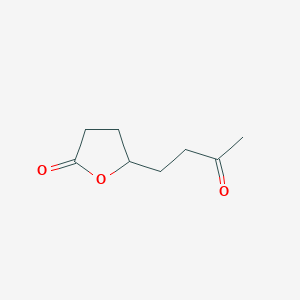
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
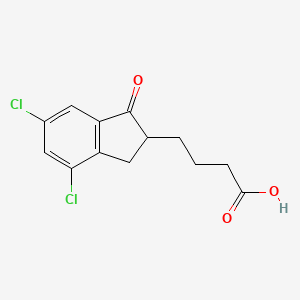
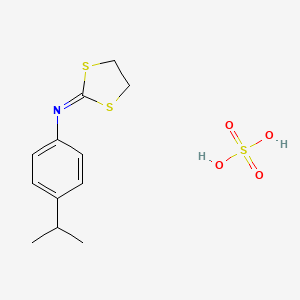
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
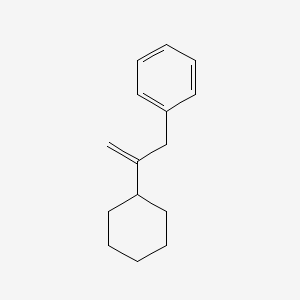
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
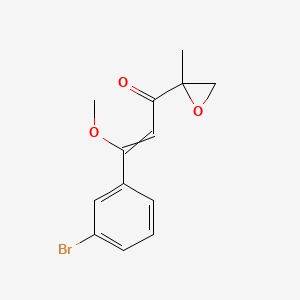
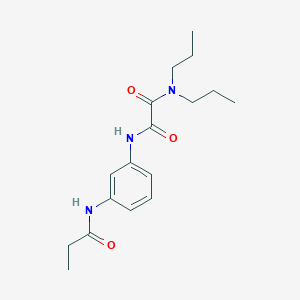
silane](/img/structure/B14398358.png)
